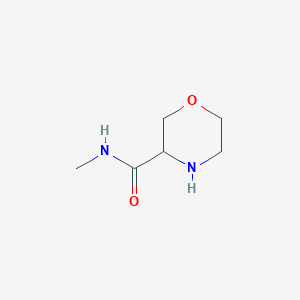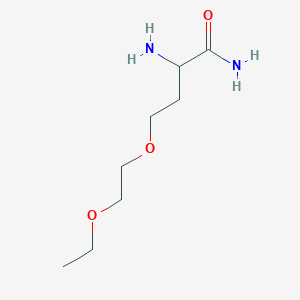
2-Amino-4-(2-ethoxyethoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(2-ethoxyethoxy)butanamide is an organic compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an amino group, an ethoxyethoxy group, and a butanamide backbone. It is a clear, colorless liquid that is used in various scientific and industrial applications due to its unique chemical structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-ethoxyethoxy)butanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-butanol with ethylene oxide in the presence of a base to form the intermediate 2-amino-4-(2-hydroxyethoxy)butanamide. This intermediate is then reacted with ethanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product while minimizing the use of hazardous reagents. The process involves the same synthetic route as described above but is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(2-ethoxyethoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or platinum oxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-4-(2-ethoxyethoxy)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiepileptic drugs.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(2-ethoxyethoxy)butanamide involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating biological processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(2-hydroxyethoxy)butanamide
- **2-Amino-4-(2-m
Propiedades
Fórmula molecular |
C8H18N2O3 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-amino-4-(2-ethoxyethoxy)butanamide |
InChI |
InChI=1S/C8H18N2O3/c1-2-12-5-6-13-4-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11) |
Clave InChI |
PRTSAHVZRLKNFB-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


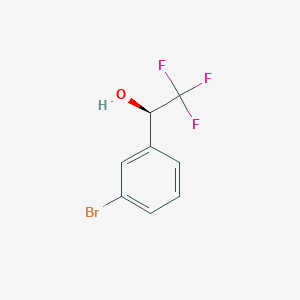


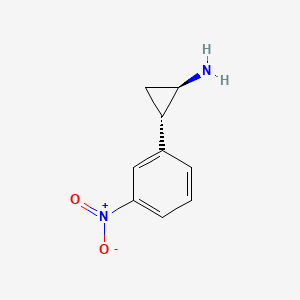

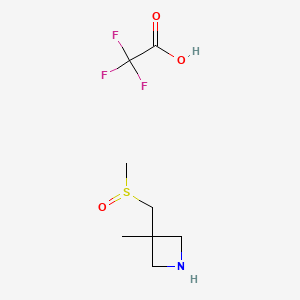
![(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576879.png)
![5-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13576881.png)
![2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13576889.png)


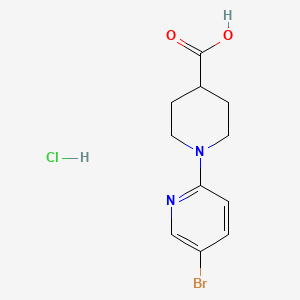
![3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13576921.png)
